Chlorocarbonyl ferrocene
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Overview
Description
Chlorocarbonyl ferrocene is an organometallic compound that features a ferrocene core with a chlorocarbonyl functional group attached Ferrocene itself is a well-known metallocene consisting of two cyclopentadienyl rings bound to a central iron atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorocarbonyl ferrocene can be synthesized through the reaction of ferrocene with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{Fe(C}_5\text{H}_5\text{)}_2 + \text{COCl}_2 \rightarrow \text{Fe(C}_5\text{H}_5\text{)(C}_5\text{H}_4\text{COCl)} + \text{HCl} ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production methods are less commonly detailed in the literature. the principles of scaling up the reaction would involve optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure efficient and safe production.
Chemical Reactions Analysis
Types of Reactions: Chlorocarbonyl ferrocene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ferrocene core can undergo oxidation to form ferrocenium ions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols, typically under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like ferric chloride or ceric ammonium nitrate.
Major Products:
Substitution: Amides or esters.
Reduction: Hydroxyferrocene derivatives.
Oxidation: Ferrocenium salts.
Scientific Research Applications
Chlorocarbonyl ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various ferrocene derivatives, which are valuable in catalysis and materials science.
Biology: Investigated for its potential use in bioorganometallic chemistry, including the development of ferrocene-based drugs.
Medicine: Explored for its anticancer and antimicrobial properties due to the unique redox behavior of the ferrocene core.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its electrochemical properties.
Mechanism of Action
The mechanism by which chlorocarbonyl ferrocene exerts its effects is primarily through its redox-active ferrocene core. The ferrocene moiety can undergo reversible oxidation and reduction, making it a valuable component in redox reactions. The chlorocarbonyl group can also participate in various chemical transformations, allowing for the modification of the compound to target specific molecular pathways.
Comparison with Similar Compounds
Acetylferrocene: Similar to chlorocarbonyl ferrocene but with an acetyl group instead of a chlorocarbonyl group.
Ferrocenylmethanol: Contains a hydroxymethyl group attached to the ferrocene core.
Ferrocenylcarboxylic Acid: Features a carboxyl group attached to the ferrocene core.
Uniqueness: this compound is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to other ferrocene derivatives. This functional group allows for a broader range of chemical transformations, making it a versatile compound in synthetic chemistry and materials science.
Properties
CAS No. |
1293-79-4 |
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Molecular Formula |
C12H8Cl2FeO2 10* |
Molecular Weight |
310.94 |
Origin of Product |
United States |
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